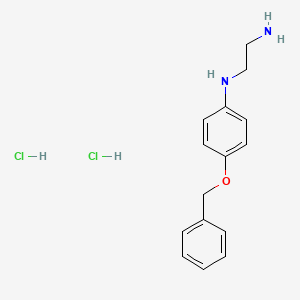
N-(2-aminoethyl)-4-(benzyloxy)aniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminoethyl)-4-(benzyloxy)aniline dihydrochloride is a useful research compound. Its molecular formula is C15H20Cl2N2O and its molecular weight is 315.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oxidative Radical Arylation
N-(2-aminoethyl)-4-(benzyloxy)aniline dihydrochloride is relevant in the context of oxidative radical arylation of anilines. Research by Hofmann, Jasch, and Heinrich (2014) explored the preparation of substituted 2-aminobiphenyls from arylhydrazine hydrochlorides and anilines. They utilized dioxygen from air as an oxidant, achieving high ortho:meta regioselectivities, especially for anilines with a donor substituent in the para position. This metal-free approach is significant for synthesizing aminobiphenyls on a gram scale (Hofmann, Jasch, & Heinrich, 2014).
Novel Quinazolinone Derivatives
Habib, Hassan, and El‐Mekabaty (2013) synthesized novel quinazolinone derivatives, including reactions with primary aromatic amines such as aniline. They also investigated the antimicrobial activity of these compounds. This research highlights the potential of this compound in synthesizing biologically active quinazolinone derivatives (Habib, Hassan, & El‐Mekabaty, 2013).
Synthesis of G-2 Melamine-Based Dendrimers
Morar et al. (2018) discussed the synthesis of G-2 melamine-based dendrimers incorporating 4-(n-octyloxy)aniline, showing its utility in creating organic materials with mesogenic properties. Their study explores the supramolecular behavior and structural variety of these dendrimers, demonstrating the versatility of compounds related to this compound in the field of polymer science (Morar et al., 2018).
Oligoaniline Intermediates
Surwade et al. (2009) investigated oligoaniline intermediates in the aniline-peroxydisulfate system. Their study provides insights into the formation of electrically insulating powders believed to be mixtures of Michael-type adducts of benzoquinone monoimine and aniline. This research is relevant for understanding the polymerization processes and material properties of aniline derivatives (Surwade et al., 2009).
Fluorescent Chemosensors
Shree et al. (2019) synthesized anthracene/pyrene derivatives integrated with 2-(2-Aminophenyl)-1H-benzimidazole, acting as efficient chemosensors for aluminum ions. This demonstrates the potential application of this compound in developing selective and sensitive fluorescent chemosensors for metal ion detection (Shree et al., 2019).
Propiedades
IUPAC Name |
N'-(4-phenylmethoxyphenyl)ethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O.2ClH/c16-10-11-17-14-6-8-15(9-7-14)18-12-13-4-2-1-3-5-13;;/h1-9,17H,10-12,16H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOGIGZOWGGJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
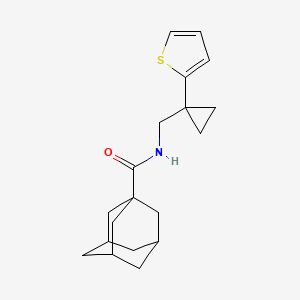
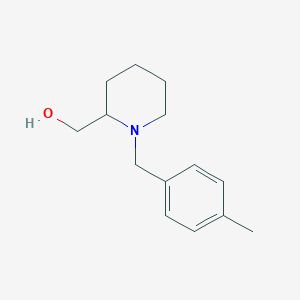
![2-(naphthalen-2-yloxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2866210.png)
![4-[1-[2-(Dimethylsulfamoylamino)ethyl]-5-methylpyrazol-3-yl]pyridine](/img/structure/B2866211.png)


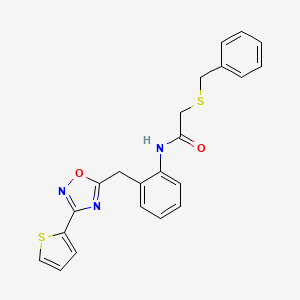
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2866216.png)
![N-(4-fluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2866219.png)
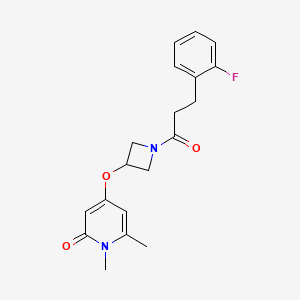
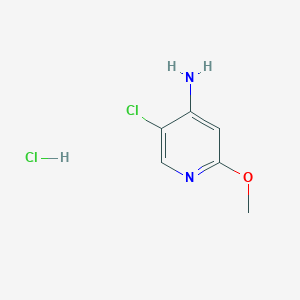
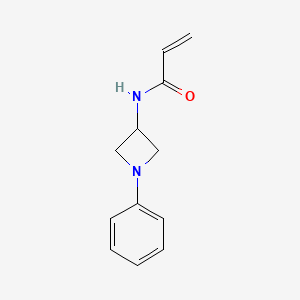
![7-((3-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2866228.png)
![7-(2,5-dimethylbenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
